3-methylbenzenecarboximidamide Hydrochloride

Description

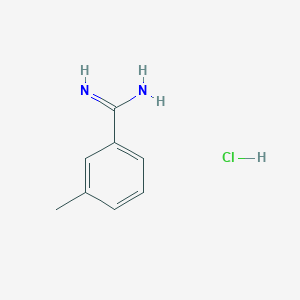

3-Methylbenzenecarboximidamide hydrochloride (CAS No. 20680-59-5) is an amidine derivative with the molecular formula C₈H₁₁ClN₂ and a molecular weight of 170.64 g/mol . Structurally, it consists of a benzene ring substituted with a methyl group at the 3-position and a carboximidamide functional group, which is protonated as a hydrochloride salt. This compound is commercially available at ≥95% purity, with a melting point of 186–188°C . It is primarily utilized in biochemical research, particularly as a protease inhibitor due to its ability to bind arginine-rich enzymatic active sites .

Properties

IUPAC Name |

3-methylbenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.ClH/c1-6-3-2-4-7(5-6)8(9)10;/h2-5H,1H3,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEAXZIMXYPAZAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384179 | |

| Record name | 3-methylbenzenecarboximidamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20680-59-5 | |

| Record name | 3-methylbenzenecarboximidamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbenzene-1-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material Preparation: Halogenated Methylbenzonitrile Derivatives

A crucial precursor for the synthesis is 3-bromo-4-methylbenzonitrile, obtained by bromination of p-tolunitrile in acidic media:

- Reaction Conditions : p-Tolunitrile (5.0 g, 42.7 mmol) is treated with aqueous sulfuric acid (50:50 v/v) and N-bromosuccinimide (NBS, 1.1 equiv) at 25 °C for 12 hours under protection from light to prevent free-radical side reactions.

- Workup : The reaction mixture is extracted with dichloromethane (DCM), washed, dried, and concentrated to yield 3-bromo-4-methylbenzonitrile as a white solid with 92.9% yield and 99% purity by quantitative NMR.

Functional Group Transformation: Hydroxymethylation and Hydrolysis

The brominated methyl group is further transformed into hydroxymethyl and then carboximidamide functionalities:

- Hydroxymethylation : The methyl group undergoes bromination using NBS under light to form 3-bromo-4-(bromomethyl)benzonitrile, which is then hydrolyzed with calcium carbonate in a 1,4-dioxane-water mixture at 100 °C for 16 hours to yield 3-bromo-4-(hydroxymethyl)benzonitrile.

- Subsequent Steps : The hydroxymethyl intermediate is subjected to further reactions involving lithiation and borate addition, followed by acidic quenching to form boron-containing intermediates, which can be converted to amidine derivatives.

Amidination and Hydrochloride Salt Formation

The amidine functionality is introduced by reaction of the nitrile precursor with ammonia or ammonium salts under acidic conditions:

- Typical Conditions : The nitrile is treated with ammonium chloride or ammonia in an alcoholic solvent such as methanol, often in the presence of hydrogen chloride gas or hydrochloric acid to form the hydrochloride salt of the amidine.

- Purification : The crude product is purified by filtration, recrystallization, or treatment with adsorbents like Norite, followed by precipitation with diethyl ether-HCl to yield pharmacopoeial grade 3-methylbenzenecarboximidamide hydrochloride.

Detailed Reaction Parameters and Optimization

Research Findings and Practical Considerations

- Purity and Yield : The described methods yield high purity products suitable for pharmaceutical applications, with yields often exceeding 90% in the bromination and hydroxymethylation steps.

- Reaction Control : Controlling temperature, reaction time, and protection from light are critical to minimize side reactions and maximize selectivity.

- Solvent Choice : Alcoholic solvents, especially methanol, are preferred for amidination and salt formation due to their solubility properties and ease of purification.

- Catalysis and Reducing Agents : While some related amidine preparations involve catalytic hydrogenation (e.g., palladium on carbon) and acid solvents, these are more common in structurally related compounds and may be adapted for this synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Methylbenzenecarboximidamide Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used.

Major Products Formed:

Oxidation: 3-Methylbenzoic acid.

Reduction: 3-Methylbenzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methylbenzenecarboximidamide Hydrochloride is used in several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of 3-Methylbenzenecarboximidamide Hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: It primarily targets enzymes and proteins, inhibiting their activity.

Pathways Involved: It interferes with metabolic pathways by binding to active sites of enzymes, thereby preventing substrate binding and subsequent reactions.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 3-methylbenzenecarboximidamide hydrochloride, differing primarily in substituent positions or functional groups:

Key Observations :

- Positional Isomerism: The 3-methyl and 4-methyl isomers (CAS 20680-59-5 vs. 6326-27-8) exhibit identical molecular weights but differ in steric and electronic properties due to methyl group placement.

- Functional Group Modifications : Substituting the methyl group with a methoxy group (CAS 57075-83-9) increases molecular weight by 16 g/mol and introduces hydrogen-bonding capacity, which could enhance solubility in polar solvents .

- Hydrate vs. Anhydrous Forms : The hydrate form (CAS 206752-36-5) shows reduced thermal stability compared to anhydrous derivatives, as evidenced by lower decomposition temperatures in thermogravimetric analyses .

Physicochemical Properties

- Solubility: this compound is sparingly soluble in water but dissolves readily in dimethyl sulfoxide (DMSO) and methanol . In contrast, the dihydrochloride derivative (CAS 328552-96-1) exhibits higher aqueous solubility due to additional protonation .

- Thermal Stability : The melting point of this compound (186–188°C) is significantly higher than that of benzamidine hydrochloride (≈160°C), likely due to enhanced intermolecular interactions from the methyl group .

Biological Activity

3-Methylbenzenecarboximidamide hydrochloride, also known by its chemical formula CHClN, is a compound that has garnered attention in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a methyl group attached to the benzene ring, influencing its lipophilicity and biological interactions. The compound exists primarily in its hydrochloride form, which enhances its solubility in aqueous solutions, making it suitable for various biological assays.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The imidamide functional group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, potentially modulating their activity. This interaction may lead to:

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor or modulator, which could have implications in various metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains, although specific mechanisms remain to be fully elucidated.

Antimicrobial Activity

Research has indicated that this compound may possess antimicrobial properties. A comparative study with similar compounds showed that derivatives containing imidamide groups often demonstrate efficacy against various bacteria and fungi. The following table summarizes findings related to the antimicrobial activity of related compounds:

| Compound Name | Antimicrobial Activity | Notes |

|---|---|---|

| 3-Methylbenzenecarboximidamide HCl | Moderate | Specific strains tested are yet to be detailed |

| 4-Phenoxybenzene-1-carboximidamide HCl | High | Effective against multiple bacterial strains |

| 2-(4-Methoxyphenyl)benzenecarboximidamide | Low | Limited efficacy observed |

Anticancer Potential

The anticancer activity of this compound is also under investigation. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further studies are needed to clarify the specific pathways involved.

Case Studies and Research Findings

- Case Study on Enzyme Modulation : A study explored the effects of this compound on specific enzyme systems involved in metabolic disorders. Results indicated a significant reduction in enzyme activity at higher concentrations, suggesting potential therapeutic applications in metabolic regulation.

- Antimicrobial Efficacy Assessment : In vitro tests were conducted against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound exhibited varying degrees of inhibition, highlighting its potential as a lead compound for developing new antimicrobial agents.

Safety and Toxicity

Toxicological assessments have indicated that this compound demonstrates low toxicity levels in mammalian models at therapeutic doses. However, comprehensive safety evaluations are essential before clinical applications can be considered.

Q & A

Q. What are the optimal synthetic routes for 3-methylbenzenecarboximidamide hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves substitution reactions starting from nitrile precursors. For example, nitriles can be converted to amidines via the Pinner reaction using HCl and ammonia or amines. Key reagents include hydrochloric acid (for protonation) and alcohols or amines as nucleophiles. Optimization strategies:

- Solvent Selection : Polar aprotic solvents (e.g., ethanol, methanol) improve reaction homogeneity .

- Temperature Control : Reactions are often conducted under reflux (60–80°C) to enhance kinetics without degrading intermediates .

- Base Addition : Sodium hydroxide or potassium carbonate can neutralize excess acid, shifting equilibrium toward product formation .

Critical Parameters : Monitor pH to avoid over-acidification, which may hydrolyze the amidine group. Yield improvements (≥70%) are achievable with stoichiometric control of HCl and gradual amine addition .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity. The aromatic protons (6.5–7.5 ppm) and amidine NH₂ groups (broad peaks at 5–6 ppm) are diagnostic .

- Infrared Spectroscopy (IR) : Stretching frequencies for C=N (1640–1680 cm⁻¹) and N-H (3300–3500 cm⁻¹) validate the amidine moiety .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 170.63 for C₈H₁₀N₂·HCl) .

- Chromatography : TLC (silica gel, ethyl acetate/hexane) or reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assess purity. Compare Rf/retention times against standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Contradictions often arise from variability in:

- Purity : Use HPLC (>95% purity) to rule out impurities affecting bioactivity .

- Assay Conditions : Standardize protocols (e.g., pH, temperature) for enzyme inhibition or receptor-binding assays. For example, HIV protease assays require strict buffer conditions (pH 6.5–7.0) .

- Structural Analogues : Compare results with fluorinated derivatives (e.g., 3-fluorobenzimidamide hydrochloride) to isolate electronic effects .

Case Study : Conflicting antiviral data may stem from differences in cell-line susceptibility. Validate using multiple cell models (e.g., HEK293 vs. HeLa) .

Q. What strategies are effective in designing multi-step syntheses incorporating this compound as an intermediate?

- Methodological Answer :

- Retrosynthetic Analysis : Deconstruct the target molecule to identify amidine as a key intermediate. For example, in drug candidates, amidines often serve as protease inhibitor cores .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amidine during subsequent reactions (e.g., Suzuki couplings). Deprotect with HCl/dioxane .

- Step-Wide Purity Checks : After each synthetic step, validate intermediates via TLC or NMR to prevent carryover impurities .

Example : Synthesis of antiviral agents may involve amidine alkylation followed by fluorination. Optimize each step’s yield before scaling .

Q. How can computational tools predict the reactivity and stability of this compound in novel reaction environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., amidine nitrogen lone pairs) .

- Reaxys/BIOCATALYSIS Databases : Screen analogous reactions (e.g., amidine acylation) to predict feasible conditions .

- Solubility Prediction : Use tools like ACD/Labs to model solubility in non-polar solvents, critical for reaction design .

Validation : Cross-check predictions with small-scale experiments (1–5 mmol) before full-scale synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.